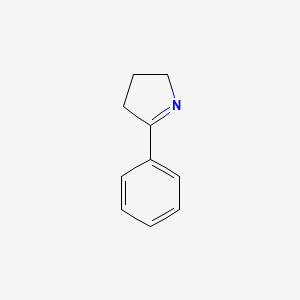

5-Phenyl-3,4-dihydro-2H-pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94962. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-phenyl-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZAWZGYOZRUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294170 | |

| Record name | 5-Phenyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-91-4 | |

| Record name | 700-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-3,4-dihydro-2H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Overview of Dihydro 2h Pyrrole Chemistry

Significance of Pyrroline (B1223166) Heterocycles in Organic and Medicinal Chemistry

Pyrroline and its derivatives are five-membered nitrogen-containing heterocyclic compounds that have garnered considerable attention in the fields of organic and medicinal chemistry. rjptonline.orgresearchgate.net Their structural framework is a key component in a multitude of biologically active compounds and natural products. nih.govrsc.org These heterocycles exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. rjptonline.orgnih.govontosight.ai The versatility of the pyrroline scaffold allows for the synthesis of diverse derivatives with a wide range of therapeutic applications. rsc.orgnih.gov

The significance of pyrroline heterocycles also extends to their role as synthetic intermediates in the construction of more complex molecules. myskinrecipes.com Their unique chemical reactivity makes them valuable building blocks in the development of novel pharmaceuticals and agrochemicals. rjptonline.orgmyskinrecipes.com The ongoing research into pyrroline chemistry continues to unveil new synthetic methodologies and potential applications, highlighting the enduring importance of this class of compounds. nih.gov

Historical Development of Synthetic Approaches to 3,4-Dihydro-2H-pyrrole Systems

The synthesis of 3,4-dihydro-2H-pyrrole systems, also known as 1-pyrrolines, has evolved significantly over the years. Early methods often involved multi-step procedures with limited functional group tolerance. However, the development of modern synthetic strategies has led to more efficient and versatile approaches.

Key historical developments include the Paal-Knorr synthesis, a classic method for forming pyrroles and their derivatives from 1,4-dicarbonyl compounds and amines or ammonia. ontosight.ai While traditionally used for pyrroles, modifications have adapted it for dihydropyrrole synthesis. Another significant advancement has been the use of transition metal-catalyzed reactions, which offer high levels of chemo- and regioselectivity. For instance, nickel-catalyzed hydrogenative cyclization of nitro ketones provides a direct route to substituted 3,4-dihydro-2H-pyrroles. nih.gov More recently, visible-light-promoted methods have emerged as a green and efficient strategy for constructing the pyrroline ring. researchgate.net These modern approaches have expanded the accessibility and diversity of 3,4-dihydro-2H-pyrrole derivatives for various applications.

Positioning of 5-Phenyl-3,4-dihydro-2H-pyrrole within the Dihydro-2H-pyrrole Class

This compound is a notable member of the dihydro-2H-pyrrole class due to its specific structural features and resulting chemical properties. The presence of the phenyl group at the 5-position significantly influences its electronic and steric characteristics. This substitution imparts a degree of planarity to the molecule, a feature that has been investigated through X-ray diffraction studies. researchgate.netnih.gov In fact, it has been described as the first example of a totally planar 2-substituted 1-pyrroline. researchgate.netnih.gov

This planarity, along with the electronic conjugation between the phenyl ring and the imine functionality of the dihydropyrrole ring, contributes to its unique reactivity and potential for use in various chemical transformations. It serves as a valuable model compound for studying the fundamental properties of this class of heterocycles and as a precursor for the synthesis of more complex, functionally diverse molecules.

Chemical and Physical Properties of 5 Phenyl 3,4 Dihydro 2h Pyrrole

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

While specific NMR data was not detailed in the search results, it is a standard technique for elucidating the structure of this compound. ¹H NMR spectroscopy would reveal the chemical shifts and coupling constants of the protons on the pyrroline (B1223166) and phenyl rings, confirming their connectivity. ¹³C NMR spectroscopy would provide information on the carbon framework of the molecule. nih.gov

IR spectroscopy is used to identify the functional groups present in this compound. Key absorptions would include those corresponding to the C=N stretching of the imine group within the pyrroline ring and the characteristic peaks of the aromatic phenyl group. nih.gov

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The GC-MS data for this compound shows a molecular ion peak consistent with its molecular weight. nih.gov The fragmentation pattern can offer further structural insights.

Synthesis and Reactivity

Established Synthetic Routes

Several synthetic routes have been developed for the preparation of this compound and its derivatives. One common approach involves the cyclocondensation of enones with aminoacetonitriles. nih.gov Another versatile method is the hydrogenative cyclization of nitro ketones, which can be catalyzed by heterogeneous catalysts like nickel on silica. nih.govresearchgate.net This method is advantageous due to the use of readily available starting materials. Furthermore, multicomponent reactions offer an efficient pathway to functionalized pyrroles, which can be precursors to dihydropyrrole systems. rsc.org

Chemical Reactivity and Functionalization

The chemical reactivity of this compound is largely dictated by the imine functionality and the phenyl substituent. The imine group can undergo various transformations, including reduction to the corresponding pyrrolidine (B122466) or reaction with nucleophiles. The phenyl ring can be subjected to electrophilic aromatic substitution reactions to introduce additional functional groups.

This compound and its derivatives can participate in cycloaddition reactions. For instance, pyrroles can act as dienes in [4+3] cycloadditions to form aza-bridged bicyclic compounds. thieme-connect.de While the provided results focus more on pyrroles, the dihydropyrrole system also has the potential for cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides generated from the pyrroline (B1223166) ring. These reactions are powerful tools for constructing complex polycyclic systems. nih.gov

Beyond cycloadditions, other functionalization strategies can be employed. The nitrogen atom of the pyrroline ring can be alkylated or acylated. The methylene (B1212753) groups in the pyrroline ring can also be functionalized, for example, through alpha-lithiation followed by reaction with an electrophile. The development of new functionalization methods for dihydropyrrole systems is an active area of research, aiming to expand their synthetic utility. rsc.org

Applications in Catalysis

Use in Asymmetric Catalysis

Chiral derivatives of 3,4-dihydro-2H-pyrroles are valuable ligands in asymmetric catalysis. The rigid five-membered ring structure and the presence of stereogenic centers can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in various transformations. For instance, organocatalytic enantioselective [6+2] cycloadditions of pyrrole-based methides with aldehydes have been developed using chiral phosphoric acids, leading to the synthesis of enantioenriched pyrrolizine derivatives. nih.govacs.org

Role as Ligands in Transition Metal Catalysis

The nitrogen atom in the 3,4-dihydro-2H-pyrrole ring can coordinate to transition metals, making these compounds suitable as ligands in catalysis. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyrroline (B1223166) ring. For example, pyrrolo[3,2-b]pyrrole (B15495793) derivatives have been used as dyes in dye-sensitized solar cells, where they are anchored to a titanium dioxide surface, showcasing their potential in materials science applications that involve metal coordination. scielo.br

Biological and Pharmacological Investigations of 5 Phenyl 3,4 Dihydro 2h Pyrrole Derivatives

Antiproliferative and Anticancer Activities

The battle against cancer necessitates the continuous discovery of novel chemical entities that can selectively target malignant cells. Derivatives of 3,4-dihydro-2H-pyrrole have shown promise in this area, with studies revealing their ability to inhibit the growth of various cancer cell lines through specific biochemical pathways. nih.govresearchgate.net

Effects on Cancer Cell Lines

The cytotoxic potential of 5-phenyl-3,4-dihydro-2H-pyrrole and its related derivatives has been evaluated against a panel of human cancer cell lines. nih.gov For instance, certain novel phenylpyrroloquinolinones (PPyQs) have demonstrated potent antiproliferative activity. One such compound, bearing a benzoyl group, achieved GI₅₀ values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against HeLa (cervical cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines. nih.gov

Other studies on different pyrrole (B145914) derivatives have also shown significant effects. For example, treatments with certain derivatives on LoVo colon cancer cells decreased cell viability to as low as 35.27% at a concentration of 400 μM. nih.gov Similarly, thieno[2,3-b]pyrrol-5-one derivatives have been tested against the MCF-7 breast cancer cell line, with one compound showing 35.29% cell viability at a 100 µg/mL concentration. tandfonline.com The table below summarizes the activity of selected pyrrole derivatives against various cancer cell lines.

| Derivative Class | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Phenylpyrroloquinolinones (PPyQs) | HeLa | GI₅₀ | 0.2 nM | nih.gov |

| Phenylpyrroloquinolinones (PPyQs) | HT-29 | GI₅₀ | 0.1 nM | nih.gov |

| Phenylpyrroloquinolinones (PPyQs) | MCF-7 | GI₅₀ | 0.2 nM | nih.gov |

| Pyrrole Derivative 4d | LoVo | Cell Viability | 35.27% at 400 μM | nih.gov |

| Thieno[2,3-b]pyrrol-5-one (15b) | MCF-7 | Cell Viability | 35.29% at 100 µg/mL | tandfonline.com |

| Silyl Derivative 3b | HCT-116 | IC₅₀ | 7.3 µM | mdpi.com |

| Silyl Derivative 3c | HCT-116 | IC₅₀ | 3.9 µM | mdpi.com |

Selectivity Indices against Tumor Cells

A critical aspect of anticancer drug development is selectivity: the ability of a compound to be more toxic to cancer cells than to normal, healthy cells. The selectivity index (SI) is a quantitative measure of this property, typically calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI value indicates greater selectivity and a more promising therapeutic window. In vitro screening of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives has revealed that some compounds exhibit a good or high selectivity index. nih.govresearchgate.net For example, certain silyl-modified derivatives have been shown to possess not only potent anticancer activity but also altered selectivity profiles. mdpi.com One such derivative demonstrated an SI value of 6.05 against the A549 lung cancer cell line, indicating significant selectivity for the cancer cells over normal BEAS-2B cells. mdpi.com This highlights the potential for chemical modification to enhance the safety profile of these anticancer agents.

Mechanisms Involving L-Proline Metabolic Cycle

Recent research has uncovered that the metabolic cycle of the amino acid L-proline is crucial for the survival, growth, and metastasis of cancer cells. nih.govresearchgate.net A key intermediate in this metabolic pathway is Δ¹-pyrroline-5-carboxylate (P5C), which is structurally related to 3,4-dihydro-2H-pyrrole derivatives. nih.govwikigenes.org The dependence of many tumors on the proline/pyrroline-5-carboxylate redox cycle for energy and biomass makes this pathway an attractive target for therapeutic intervention. wikigenes.org Synthetic analogues of intermediates in this cycle, such as derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid, are being investigated as probes to study cancer mechanisms and as potential drugs to disrupt this critical metabolic pathway. nih.govresearchgate.net By mimicking natural metabolites, these compounds can potentially interfere with the enzymatic processes that cancer cells rely on for their proliferation.

Modulation of Δ1-pyrroline-5-carboxylate Reductase (PYCR1)

Central to the L-proline metabolic cycle is the enzyme Δ¹-pyrroline-5-carboxylate reductase (PYCR1), which catalyzes the final step in proline biosynthesis, converting P5C to proline. wikigenes.org This enzyme is overexpressed in numerous malignancies and is linked to the metabolic reprogramming that supports tumor growth. The structural similarity of 3,4-dihydro-2H-pyrrole derivatives to P5C suggests they could act as competitive inhibitors of PYCR1. By blocking the active site of this enzyme, these compounds could deplete the proline supply within cancer cells, leading to metabolic stress and inhibiting proliferation. While direct modulation of PYCR1 by this compound derivatives is an active area of investigation, their established link to the L-proline cycle makes PYCR1 a highly plausible target for their anticancer effects. nih.govwikigenes.org

Antimicrobial Properties

In addition to their anticancer potential, pyrrole-based compounds have a long history of investigation for their antimicrobial properties. nih.govnih.gov The pyrrole scaffold is found in many natural and synthetic compounds that exhibit potent activity against a wide spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria. nih.govontosight.ai

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have been synthesized and tested for their in vitro antibacterial activity, showing promising results. Studies have demonstrated that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov The efficacy often depends on the specific chemical substitutions on the pyrrole ring. For example, one study found that a 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, which was significantly more potent than the standard amoxicillin (B794) in the same assay. nih.gov Another study reported that certain pyrrole-3-carboxaldehyde derivatives showed significant activity against Pseudomonas putida with MIC values of 16 µg/mL, comparable to the standard chloramphenicol. nih.gov The table below presents the antibacterial activity of various pyrrole derivatives.

| Derivative | Bacterial Strain | Activity Measurement | Result (µg/mL) | Reference |

|---|---|---|---|---|

| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Escherichia coli (Gram-Negative) | MIC | 32 | nih.gov |

| Phallusialide A | MRSA (Gram-Positive) | MIC | 32 | nih.gov |

| Phallusialide B | Escherichia coli (Gram-Negative) | MIC | 64 | nih.gov |

| Pyrrolamide Derivative | Staphylococcus aureus (Gram-Positive) | MIC | 0.008 | nih.gov |

| Pyrrolamide Derivative | Escherichia coli (Gram-Negative) | MIC | 1 | nih.gov |

| Pyrrole-3-carboxaldehyde Derivative | Pseudomonas putida (Gram-Negative) | MIC | 16 | nih.gov |

| Compound 3d | Escherichia coli (Gram-Negative) | MIC | Equipotent to Ciprofloxacin at 100µg/mL | researchgate.net |

Antifungal Activity

The pyrrole moiety is a fundamental component of many compounds exhibiting a wide range of biological activities, including antifungal properties. nih.gov Pyrrolnitrin and fludioxonil (B1672872) are two examples of naturally occurring pyrroles known for their broad-spectrum antifungal activities. nih.gov Research into synthetic derivatives has further expanded the antifungal potential of this heterocyclic core.

Studies on various pyrrole derivatives have demonstrated their efficacy against several fungal pathogens. For instance, a series of substituted pyrroles and their fused pyrimidine (B1678525) and triazine analogs have shown inhibitory effects on the growth of human pathogens. nih.gov Notably, certain compounds demonstrated significant activity against Candida albicans, Aspergillus fumigatus, and Fusarium oxysporum. nih.gov The introduction of specific substituents, such as a N-methyl piperazine (B1678402) or thiomorpholine (B91149) moiety at the C3 position and a phenyl ring at the N1 and C5 positions of the pyrrole ring, has been suggested as essential for antimycotic activity against Mycobacterium tuberculosis and various candida species. wisdomlib.org

While direct studies on the antifungal activity of this compound itself are not extensively detailed in the provided results, the broader class of phenyl-substituted pyrrole and related heterocyclic derivatives, such as pyridazine (B1198779) derivatives, have shown promise. For example, certain 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives displayed good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica. nih.govresearchgate.net These findings suggest that the phenyl-substituted heterocyclic scaffold is a viable starting point for the development of new antifungal agents.

Table 1: Antifungal Activity of Selected Pyrrole and Pyridazine Derivatives

| Compound/Derivative | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Substituted pyrroles and fused pyrimidines/triazines | C. albicans, A. fumigatus, F. oxysporum | Inhibition of growth | nih.gov |

| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Good antifungal activities | nih.govresearchgate.net |

| Pyrrole derivatives with N-methyl piperazine/thiomorpholine and phenyl substitutions | Mycobacterium tuberculosis, Candida species | Antimycotic activity | wisdomlib.org |

Anti-inflammatory Potential

The pyrrole ring is a key structural feature in several well-established non-steroidal anti-inflammatory drugs (NSAIDs), including ketorolac (B1673617) and tolmetin. pensoft.net This has spurred further research into new pyrrole derivatives with potential anti-inflammatory and analgesic properties. pensoft.net

Investigations into various fused pyrrole structures, such as pyrrolopyridines and pyrrolopyridopyrimidines, have identified compounds with promising anti-inflammatory activity. nih.gov Specifically, certain pyrrolopyridine derivatives have demonstrated notable inhibitory effects. nih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of cyclo-oxygenase (COX) enzymes, particularly the inducible COX-2 isoenzyme, which plays a key role in the inflammatory cascade. nih.gov

Furthermore, research on benzoylpyrrolopyrrole carboxylic acid derivatives has revealed compounds with high anti-inflammatory and analgesic activity. alliedacademies.org For instance, the p-methoxy derivative of 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-α] pyrrole-1-carboxylic acid and certain 4-vinylbenzoyl derivatives were identified as being particularly potent. alliedacademies.org Another compound, (±) 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a] pyrrole-1-carboxylic acid, has also been reported to possess strong analgesic and anti-inflammatory effects. alliedacademies.org While these studies focus on more complex fused systems, they underscore the importance of the pyrrole core in designing novel anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Selected Pyrrole Derivatives

| Compound/Derivative Class | Key Findings | Potential Mechanism | Reference |

|---|---|---|---|

| Pyrrolopyridines | Promising in vitro anti-inflammatory activity | COX-2 inhibition | nih.gov |

| Benzoylpyrrolopyrrole carboxylic acids | High anti-inflammatory and analgesic activity | Not specified | alliedacademies.org |

| (±) 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a] pyrrole-1-carboxylic acid | Potent analgesic and anti-inflammatory activity | Not specified | alliedacademies.org |

Antioxidant Activity and Free-Radical Scavenging

Pyrrole derivatives have attracted attention for their antioxidant properties and their ability to scavenge free radicals. alliedacademies.orgfarmaceut.org The incorporation of a pyrrole moiety into molecular structures can contribute to their capacity to neutralize reactive oxygen species.

Studies on pyrrole hydrazones have demonstrated their potential as antioxidant agents. farmaceut.org For example, a series of N-pyrrolylhydrazide-hydrazones were synthesized and evaluated for their antioxidant activity, with some compounds showing promising results in radical scavenging assays like the DPPH and ABTS tests. farmaceut.orgresearchgate.net The presence of a hydrazide-hydrazone group in the side chain of a pyrrole ring containing multiple phenyl nuclei appears to be a key feature for enhanced antioxidant activity. researchgate.net

Furthermore, research into pyrrolo[2,3-b]quinoxaline derivatives has also highlighted their antioxidant potential. nih.gov In one study, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was identified as having the greatest potential as a radical scavenger among the tested compounds. nih.gov These findings suggest that the pyrrole scaffold can be effectively modified to develop compounds with significant antioxidant and neuroprotective properties. researchgate.net

Table 3: Antioxidant Activity of Selected Pyrrole Derivatives

| Compound/Derivative Class | Assay(s) | Key Findings | Reference |

|---|---|---|---|

| N-pyrrolylhydrazide-hydrazones | DPPH, ABTS | Promising radical scavenging activity | farmaceut.orgresearchgate.net |

| Pyrrolo[2,3-b]quinoxalines | DPPH | Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate showed the most effective antiradical activity. | nih.gov |

Central Nervous System (CNS) Activities

The this compound scaffold and its derivatives have been investigated for a variety of effects on the central nervous system, including analgesic, anticonvulsant, and receptor-modulating activities.

Analgesic Properties

The pyrrole ring is present in some NSAIDs known for their analgesic effects. pensoft.net Research has explored novel pyrrole derivatives for their potential as new pain-relieving agents. pensoft.net For instance, studies on 3-hydroxy-3-pyrrolin-2-ones containing a 2-aminothiazole (B372263) moiety have been conducted to evaluate their analgesic activity. researchgate.net

More directly related to the core structure, the discovery of (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates as imidazoline (B1206853) I2 receptor ligands has also highlighted their analgesic properties. csic.esnih.gov In a capsaicin-induced mechanical hypersensitivity model in mice, one of these compounds demonstrated analgesic effects without causing motor coordination problems. nih.gov This analgesic action was shown to be linked to its interaction with imidazoline I2 receptors, as the effect was blocked by pretreatment with idazoxan. nih.gov

Table 4: Analgesic Properties of Selected Pyrrole Derivatives

| Compound/Derivative | Animal Model/Assay | Key Findings | Reference |

|---|---|---|---|

| (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates | Capsaicin-induced mechanical hypersensitivity (mice) | Exhibited analgesic properties devoid of motor coordination issues. | nih.gov |

| 3-hydroxy-3-pyrrolin-2-ones with 2-aminothiazole | Not specified | Synthesized to study their analgesic activity. | researchgate.net |

Anticonvulsant Activity

The search for new anticonvulsant drugs has led to the synthesis and evaluation of various heterocyclic compounds, including derivatives of pyrrole. Hydrazone derivatives, which can be combined with a pyrrole moiety, are known to possess a wide range of biological activities, including anticonvulsant effects. farmaceut.org

Specific research on 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones, which incorporate a phenyl-substituted pyrido-diazepine system, has shown their potential as anticonvulsants. nih.gov These compounds were evaluated in subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) induced seizure screening tests. nih.gov Structure-activity relationship studies indicated that a halo substituent at the 2-position of the 5-phenyl moiety enhanced activity in the scPTZ screen. nih.gov Similarly, 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones have also been synthesized and evaluated for their anticonvulsant properties. nih.gov While these compounds are more complex than this compound, they demonstrate the utility of the phenyl-substituted heterocyclic core in designing anticonvulsant agents.

Table 5: Anticonvulsant Activity of Selected Phenyl-Substituted Heterocyclic Derivatives

| Compound/Derivative Class | Seizure Model(s) | Key Findings | Reference |

|---|---|---|---|

| 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones | scPTZ, MES | Showed anticonvulsant activity; halo substitution on the phenyl ring enhanced scPTZ activity. | nih.gov |

| 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones | scPTZ, MES | Evaluated as anticonvulsants. | nih.gov |

Role as Imidazoline I2 Receptor Ligands

Imidazoline I2 receptors (I2-IR) are implicated in a variety of physiological and pathological processes, and their modulation is a target for drug development. nih.gov Alterations in I2-IR have been observed in patients with Alzheimer's disease, and these receptors are also associated with analgesia. nih.gov

A significant development in this area is the discovery of (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates as ligands with relevant affinity for I2-IR in human brain tissues. csic.esnih.gov This finding establishes a direct link between the this compound scaffold and the imidazoline receptor system. The demonstrated analgesic effects of these compounds, which are reversible by an I2-IR antagonist, further solidify the role of this chemical class as modulators of the I2-IR and support this as an innovative therapeutic approach. nih.gov

Table 6: this compound Derivatives as Imidazoline I2 Receptor Ligands

| Compound/Derivative Class | Receptor Target | Key Findings | Therapeutic Implication | Reference |

|---|---|---|---|---|

| (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates | Imidazoline I2 Receptors (I2-IR) | Possess relevant affinity for I2-IR in human brain tissues. | Potential for developing treatments for conditions like Alzheimer's disease and for analgesia. | csic.esnih.gov |

Anti-Alzheimer Properties

Derivatives of the pyrrole nucleus are under investigation as multi-target agents for Alzheimer's disease (AD), primarily focusing on the inhibition of key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). dntb.gov.uascbt.com The pathogenesis of AD is linked to factors including reduced acetylcholine (B1216132) levels in the brain and the formation of amyloid-beta (Aβ) plaques. dntb.gov.ua

Novel pyrrole-based hydrazide and hydrazide-hydrazone derivatives have been synthesized and evaluated for their potential in treating AD. One study applied microwave-assisted synthesis to create a series of compounds, identifying a novel pyrrole-based hydrazide, designated vh0, as a potent dual-acting inhibitor. dntb.gov.ua This compound demonstrated significant inhibition of human monoamine oxidase-B (hMAO-B) and electric eel acetylcholinesterase (eeAChE). dntb.gov.ua Further derivatization to form hydrazide-hydrazones, such as vh1 and vh3, resulted in moderate AChE inhibition. dntb.gov.ua

Nitrile-containing pyrrole derivatives have also been explored for their anti-Alzheimer potential. Research into these compounds has assessed their ability to inhibit the formation of Aβ1-42 fibrils. For instance, compounds 31 (containing a p-OCH3 and a m-Cl group) and 32 (with a m-CF3 group) showed a slight inhibitory effect on fibril formation. researchgate.net In contrast, pyrrole derivatives 33 and 37, the latter distinguished by a C5-CN group, were found to be ineffective in disaggregating these fibrils. researchgate.net

Table 1: Inhibitory Activity of Pyrrole Derivatives in Alzheimer's Disease Models

| Compound | Target Enzyme | IC₅₀ (µM) / % Inhibition | Source |

|---|---|---|---|

| vh0 | hMAO-B | 0.665 | dntb.gov.ua |

| eeAChE | 4.145 (62% inhibition) | dntb.gov.ua | |

| vh1 | eeAChE | 19% inhibition | dntb.gov.ua |

| vh3 | eeAChE | 26% inhibition | dntb.gov.ua |

| Compound 31 | Aβ1-42 fibril formation | ~25% inhibition at 60 µM | researchgate.net |

| Compound 32 | Aβ1-42 fibril formation | ~15% inhibition at 60 µM | researchgate.net |

Other Reported Biological Activities (e.g., Hypotensive, Antiallergic, Antiarrhythmic)

Beyond neurodegenerative diseases, pyrrole and pyrrolidin-2-one derivatives have demonstrated significant cardiovascular and antiallergic activities.

Hypotensive and Antiarrhythmic Activities: Certain pyrrolidin-2-one derivatives exhibit potent antiarrhythmic and hypotensive effects, which are suggested to be linked to their α1-adrenolytic properties. nih.govnih.gov In studies using adrenaline-induced arrhythmia models in rats, compounds S-61 and S-73 were shown to significantly reduce the number of heart rhythm disturbances, including extrasystoles, conduction blocks, and bradycardia, thereby protecting the animals from mortality. nih.gov Both compounds also demonstrated therapeutic activity by quickly restoring normal sinus rhythm when administered after the arrhythmogen. nih.gov Similarly, the racemic mixture MG-1(R,S) and its S-enantiomer were found to significantly decrease both systolic and diastolic blood pressure and possess antiarrhythmic activity. nih.gov The S-enantiomer, in particular, displayed the most potent effect. nih.gov

Antiallergic Activity: The antiallergic potential of pyrrole derivatives has also been reported. A series of novel thiophene-, pyrrole-, furan-, and benzenecarboxamidotetrazoles were synthesized and evaluated for their ability to inhibit the release of histamine (B1213489) from anti-IgE-stimulated human basophils, a key process in allergic reactions. ontosight.ai While optimal activity was found in substituted thiophene-2-carboxamidotetrazoles, the investigation included pyrrole-based structures as potential antiallergy agents. ontosight.ai Other studies on related fused heterocyclic systems, such as furo[2,3-c]pyrazole derivatives, have shown that these compounds can suppress ear edema induced by various mediators like histamine, serotonin, and bradykinin, suggesting their antiallergic effects involve protecting the vasculature from inflammatory challenges. researchgate.net

Structure-Activity Relationships (SAR) of Substituted 3,4-Dihydro-2H-pyrroles

The biological activity of pyrrole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. ontosight.ainih.gov Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective therapeutic agents.

The type and placement of substituent groups dramatically influence the pharmacological effects of pyrrole compounds. ontosight.ainih.gov

Position of Substitution: Computational studies have shown that the substituent effect is approximately ten times greater when the substituent is at the C3 position compared to the N-H group of the pyrrole ring.

Anti-Alzheimer's Activity: In the context of AChE inhibition, the placement of a substituted phenyl ring onto a pyrrole-based hydrazide (vh0) led to a decrease in activity, which was attributed to steric hindrance. dntb.gov.ua

Anticancer Activity: For cytotoxic effects against cancer cell lines, specific substitutions have been identified as key for potency. The derivative 4d, which contains an ethoxycarbonyl group on the pyrrole core and a 2-benzylamino-4,5-dimethylphenyl moiety at the N-1 position, demonstrated the strongest cytotoxic effect among the tested compounds. The combination of a benzoyl group and a 2-benzylaminophenyl moiety in compound 4a also resulted in strong antitumor effects.

The nitrile (cyano, -CN) group is a significant pharmacophore in medicinal chemistry due to its unique electronic properties and ability to participate in molecular interactions.

Modulating Activity and Metabolism: The nitrile group's strong inductive properties can polarize adjacent aromatic rings, making them less susceptible to oxidative metabolism. It can also be used to block metabolically labile sites, thereby increasing the metabolic stability of a drug molecule.

Role in Enzyme Inhibition: In some contexts, the nitrile group is essential for biological activity. For certain inhibitors of the aromatase enzyme, the placement of a nitrile in the para position of a benzonitrile (B105546) is crucial, where it is believed to mimic a carbonyl group and act as a hydrogen bond acceptor. In the case of MAO inhibitors, computational analysis has shown that a malononitrile (B47326) group can find an advantageous position within the aromatic cleft of the enzyme. researchgate.net

Synthetic Utility: Beyond its role as a pharmacophore, the nitrile group is a valuable functional group in organic synthesis. For example, 3,4-dihydro-2H-pyrrole-2-carbonitriles are useful and readily accessible intermediates for the synthesis of various fused pyrrole structures.

Table 2: Influence of Substituents on Biological Activity

| Base Scaffold | Substituent(s) | Observed Effect | Source |

|---|---|---|---|

| Pyrrole-based hydrazide | Substituted phenyl ring | Decreased AChE inhibition | dntb.gov.ua |

| Pyrrole | Ethoxycarbonyl group and 2-benzylamino-4,5-dimethylphenyl moiety | Strong cytotoxic effect | |

| Pyrrole | C5-Nitrile group | Ineffective in disaggregating Aβ1-42 fibrils | researchgate.net |

| Benzonitrile | para-Nitrile group | Essential for aromatase inhibition |

Applications and Advanced Materials Chemistry

Role as Precursors for Other Chemical Entities

The five-membered, nitrogen-containing pyrroline (B1223166) ring is considered a privileged structure in chemistry due to its presence in numerous bioactive natural products. researchgate.net The chemical structure of 1-pyrrolines like 5-Phenyl-3,4-dihydro-2H-pyrrole is amenable to straightforward chemical modification, rendering them valuable precursors for the synthesis of new compounds. researchgate.net

The versatility of the 3,4-dihydro-2H-pyrrole core is demonstrated in its use as a starting material for a variety of more complex heterocyclic compounds. For instance, research has shown that 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can be synthesized from enones, are effective intermediates. nih.gov These intermediates can be readily converted into 2,4-disubstituted pyrroles through processes like microwave-induced dehydrocyanation or oxidized to form 3,5-disubstituted pyrrole-2-carbonitriles. nih.gov Pyrroles are a distinguished class of heterocycles due to their widespread applications in medicinal chemistry and materials science. nih.govsemanticscholar.org

Furthermore, synthetic strategies have been developed for producing various substituted 3,4-dihydro-2H-pyrroles from readily available starting materials like ketones, aldehydes, and nitroalkanes via hydrogenative cyclization. researchgate.net This highlights the role of the dihydro-pyrrole scaffold as a flexible template for building a diverse library of N-heterocyclic compounds. researchgate.net The ability to introduce a range of substituents allows for the fine-tuning of the resulting molecule's properties for specific applications. researchgate.netresearchgate.net

Table 1: Examples of Compounds Synthesized from Dihydro-pyrrole Precursors

| Precursor Type | Reaction/Process | Resulting Compound Class | Significance |

|---|---|---|---|

| 3,4-dihydro-2H-pyrrole-2-carbonitriles | Microwave-assisted dehydrocyanation | 2,4-disubstituted pyrroles | Access to a key structural motif in medicinal and materials chemistry. nih.gov |

| 3,4-dihydro-2H-pyrrole-2-carbonitriles | Oxidation (e.g., with DDQ) | 3,5-disubstituted pyrrole-2-carbonitriles | Provides an alternative substitution pattern for pyrrole-based compounds. nih.gov |

Utility in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules bound together by non-covalent interactions. The specific molecular geometry of this compound makes it an interesting building block for creating larger, ordered structures.

X-ray diffraction studies have revealed that this compound possesses a remarkably planar molecular conformation. nih.govresearchgate.net This planarity is a key feature, facilitating significant intermolecular interactions. The molecules assemble into pseudo-dimers primarily through π-π interactions between the phenyl rings of adjacent molecules. nih.govresearchgate.net

These pseudo-dimers are further organized by C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of a phenyl ring on a neighboring molecule. nih.govresearchgate.net This combination of non-covalent forces results in the formation of a well-defined, supramolecular zigzag arrangement when viewed along the crystallographic 'a' axis. nih.govresearchgate.net The ability of this relatively simple molecule to self-assemble into a predictable, ordered structure underscores its utility as a model system and potential component in the design of new materials where molecular organization is critical.

Table 2: Crystallographic and Supramolecular Interaction Data for this compound

| Parameter | Observation | Significance |

|---|---|---|

| Molecular Conformation | The pyrroline ring and the entire molecule are planar. nih.govresearchgate.net | This is the first reported instance of a totally planar 2-substituted 1-pyrroline. nih.govresearchgate.net |

| Primary Interaction | π-π interactions between phenyl rings. nih.govresearchgate.net | Drives the formation of "pseudo-dimers" as the basic assembly unit. nih.gov |

| Secondary Interaction | C-H···π interactions. nih.govresearchgate.net | Orients the pseudo-dimers relative to each other. nih.gov |

Development as Chemical Probes for Biological Systems

A chemical probe is a selective small-molecule modulator of a protein's function that enables the study of that protein's role in biochemical, cellular, or in vivo contexts. escholarship.org The development of high-quality chemical probes is a cornerstone of chemical biology, providing essential tools to dissect complex biological signaling pathways and validate new drug targets. mdpi.com

The scaffold of this compound represents a promising starting point for the design of novel chemical probes. Synthetic organic chemistry allows for the precise modification of a lead molecule to incorporate functionalities necessary for a probe, such as reporter groups or reactive moieties for target identification. mdpi.com

To function as a probe, the this compound core could be modified in several ways:

Affinity and Selectivity: The phenyl group and the pyrroline core can be substituted with various functional groups to optimize binding affinity and selectivity for a specific biological target.

Reporter Group Installation: A fluorescent dye or other reporter tag could be attached to the scaffold. This allows for the visualization of the probe's localization within cells using techniques like fluorescence microscopy, providing insights into the target's distribution. mdpi.com

Bio-orthogonal Handle: A chemically inert but reactive group, such as an alkyne or a diazirine, could be incorporated. mdpi.com These "handles" allow the probe to be covalently linked to its target protein under specific conditions, facilitating the isolation and identification of the target through proteomic analysis. mdpi.com

While specific probes derived directly from this compound are not yet widely reported, its structural features and amenability to chemical synthesis make it an attractive template for such development. Its core structure is present in compounds with known biological activities, providing a foundation for creating targeted probes to explore these activities further. semanticscholar.org

Future Research Directions and Therapeutic Potential

Exploration of Underexplored Biological Activities

While the 3,4-dihydro-2H-pyrrole core is present in compounds with known biological activities, the specific therapeutic potential of 5-Phenyl-3,4-dihydro-2H-pyrrole itself remains largely uncharted territory. researchgate.netsemanticscholar.org The pyrrole (B145914) nucleus is a common motif in a wide array of bioactive natural products and synthetic drugs, exhibiting properties ranging from antimicrobial and antiviral to anti-inflammatory and anticancer. nih.govsemanticscholar.orgnih.gov

Future research should systematically screen this compound and its simple derivatives for a broad spectrum of biological activities. Given the known antiviral properties of some 2-substituted 1-pyrrolines, investigating its efficacy against various viral strains, including rhinoviruses and HIV, would be a logical first step. researchgate.netnih.govnih.gov Furthermore, considering the anti-inflammatory and anticancer activities reported for other pyrrole-based compounds, exploring these therapeutic areas for this compound is a promising avenue. nih.govnih.gov

Design and Synthesis of Novel, Highly Potent Derivatives

The true therapeutic potential of the this compound scaffold lies in the rational design and synthesis of novel derivatives. The core structure provides a versatile template for chemical modification, allowing for the introduction of various functional groups to enhance potency and selectivity. nih.govresearchgate.net

The synthesis of new functionalized 3,4-dihydro-2H-pyrroles can be achieved through methods like one-step synthesis from 2-isocyanoacetates and acrylonitriles, offering an efficient route to a variety of derivatives. researchgate.net Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new compounds. For instance, research on other pyrrole derivatives has shown that the presence and position of substituents on the phenyl ring can significantly impact biological activity. nih.gov

A key strategy will be the creation of libraries of this compound derivatives with diverse substitutions on both the phenyl ring and the pyrroline (B1223166) core. These libraries can then be screened for enhanced activity against specific biological targets. For example, the introduction of different hydrophobic or aliphatic moieties could lead to derivatives with improved inhibitory activity against enzymes like EGFR and CDK, which are implicated in cancer. tandfonline.com

In-depth Mechanistic Studies of Bioactivity

To fully exploit the therapeutic potential of this compound and its derivatives, a thorough understanding of their mechanism of action is essential. While initial screening can identify promising biological activities, subsequent in-depth mechanistic studies are required to elucidate how these compounds exert their effects at the molecular level.

These studies should aim to identify the specific cellular targets of active derivatives. Techniques such as molecular docking can be employed to predict and analyze the binding interactions between the compounds and their target proteins. nih.gov For instance, if a derivative shows anti-inflammatory activity, studies could investigate its ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes. nih.gov Similarly, for anticancer derivatives, research should focus on their effects on cell cycle progression, apoptosis, and specific signaling pathways involved in cancer development. tandfonline.comnih.gov

Development of Targeted Therapies Based on 3,4-Dihydro-2H-pyrrole Scaffolds

The ultimate goal of this research is to translate the promising findings into the development of targeted therapies. The 3,4-dihydro-2H-pyrrole scaffold serves as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. nih.govnih.gov This versatility makes it an excellent starting point for the development of drugs that can be specifically directed against disease-related targets. nih.govnih.gov

The development of targeted therapies will involve a multidisciplinary approach, combining synthetic chemistry, molecular modeling, and biological evaluation. nih.gov Once a lead compound with high potency and selectivity is identified, further optimization will be necessary to improve its pharmacokinetic and pharmacodynamic properties. This may involve modifying the structure to enhance solubility, metabolic stability, and bioavailability.

The pyrrole nucleus has been successfully incorporated into a number of approved drugs, demonstrating the therapeutic viability of this heterocyclic system. nih.gov By systematically exploring the biological activities, designing novel derivatives, and elucidating the mechanisms of action, researchers can unlock the full therapeutic potential of the this compound scaffold for the development of new and effective targeted therapies. nih.govnih.gov

Q & A

Q. How to design derivatives for biological activity studies?

- Answer : Introduce polar groups (e.g., -NH₂, -OH) to enhance solubility. For instance, 5-(4-aminophenyl)-3-phenyl derivatives showed potential as kinase inhibitors in preliminary assays, though specific biological data were not provided in the evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.